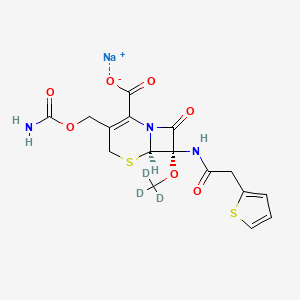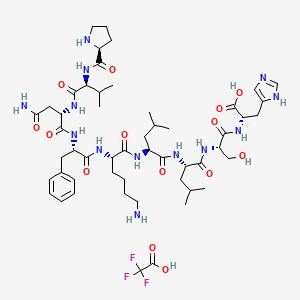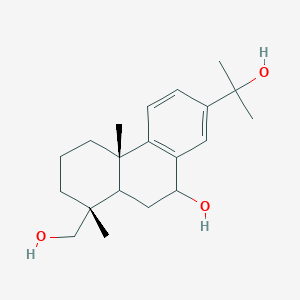
(1R,4aS)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-9-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4aS)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-9-ol is a complex organic compound with a unique structure It belongs to the class of phenanthrenes, which are polycyclic aromatic hydrocarbons
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4aS)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-9-ol typically involves multiple steps, including the formation of the hexahydrophenanthrene core and the introduction of hydroxyl groups. One common synthetic route may involve the following steps:
Formation of the Hexahydrophenanthrene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to reduce the aromatic rings.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through selective hydroxylation reactions using reagents such as osmium tetroxide or potassium permanganate.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency, as well as the development of scalable processes for each step of the synthesis.
化学反応の分析
Types of Reactions
(1R,4aS)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-9-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove hydroxyl groups or to convert ketones/aldehydes back to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halides, ethers.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with effects on cellular processes.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of (1R,4aS)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-9-ol would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors to modulate signaling pathways.
Gene Expression: It could influence gene expression by interacting with transcription factors or other regulatory proteins.
類似化合物との比較
Similar Compounds
Phenanthrene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Cholesterol: A sterol with a similar hexahydrophenanthrene core but different functional groups.
Estradiol: A steroid hormone with a similar core structure but different hydroxyl group positions.
Uniqueness
(1R,4aS)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-9-ol is unique due to its specific arrangement of hydroxyl groups and the presence of both hydroxymethyl and hydroxypropan-2-yl groups. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C20H30O3 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
(1R,4aS)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-9-ol |
InChI |
InChI=1S/C20H30O3/c1-18(2,23)13-6-7-15-14(10-13)16(22)11-17-19(3,12-21)8-5-9-20(15,17)4/h6-7,10,16-17,21-23H,5,8-9,11-12H2,1-4H3/t16?,17?,19-,20+/m0/s1 |
InChIキー |
FTCCXIDYXDLLRK-ZYKFHVCXSA-N |
異性体SMILES |
C[C@]1(CCC[C@]2(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)C)CO |
正規SMILES |
CC1(CCCC2(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


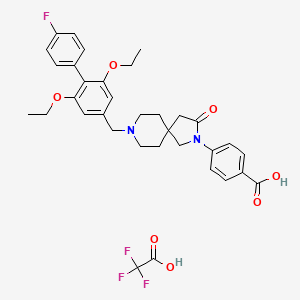


![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12426654.png)
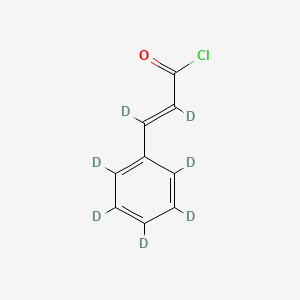

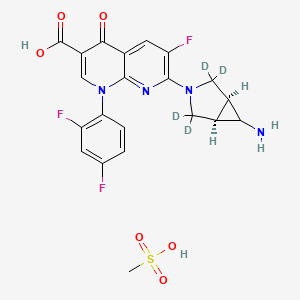
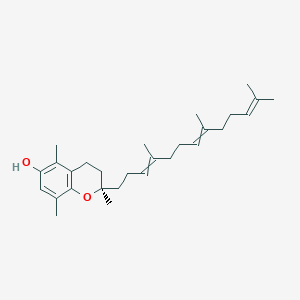
![(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid](/img/structure/B12426694.png)
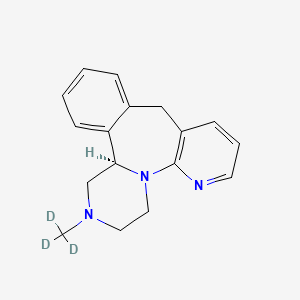
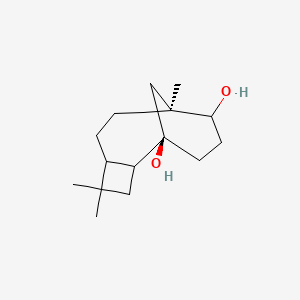
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12426712.png)
